1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a phenylsulfonyl group, and a tetrahydroquinoline moiety
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c24-19-11-8-17(9-12-19)16-25-23(28)26-20-13-10-18-5-4-14-27(22(18)15-20)31(29,30)21-6-2-1-3-7-21/h1-3,6-13,15H,4-5,14,16H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDDONHCEDUFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation of the tetrahydroquinoline intermediate using a sulfonyl chloride reagent under basic conditions.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the sulfonylated tetrahydroquinoline intermediate.
Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a carbodiimide reagent.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Structural Features
The structure of 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is critical for its biological activity. The presence of the fluorobenzyl and phenylsulfonyl groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . Research indicates that derivatives of tetrahydroquinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study : A study evaluated a series of tetrahydroquinoline derivatives for their efficacy against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The results demonstrated that certain compounds exhibited IC50 values lower than those of standard treatments, indicating superior potency in inhibiting cancer cell growth .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity . Preliminary investigations have shown that related compounds can inhibit the growth of various bacterial strains by disrupting cellular processes.
- Research Findings : In vitro assays revealed that similar tetrahydroquinoline derivatives displayed significant antimicrobial effects, suggesting that this compound could also possess similar properties .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties , which could be beneficial in treating conditions characterized by excessive inflammation.
- Mechanism of Action : Studies involving selective phosphodiesterase inhibitors indicated that similar compounds could modulate inflammatory pathways by affecting cAMP levels, thus reducing inflammatory responses in animal models .
Neurological Applications
There is emerging interest in the role of this compound in neurological research, particularly concerning neurodegenerative diseases.
- Preliminary Studies : Some derivatives have shown promise in modulating pathways involved in neuroinflammation and neuronal survival, making them candidates for further investigation in treating diseases like Alzheimer's and Parkinson's .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)-4-(tetrahydrofuran-2-yl)methylpiperazine: This compound also contains a fluorobenzyl group and is studied for its potential as a radioligand for imaging σ1 receptors in the brain.
N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine: This compound is used in medicinal chemistry research and has similar structural features, including the fluorobenzyl group.
Biological Activity
1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a fluorobenzyl group , a phenylsulfonyl group , and a tetrahydroquinoline moiety . Its molecular formula is with a molecular weight of 439.5 g/mol .
Chemical Structure
The structural representation of the compound is essential for understanding its biological activity. The presence of the fluorine atom and the sulfonyl group may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Core : Cyclization of appropriate precursors.
- Introduction of the Phenylsulfonyl Group : Achieved through sulfonylation reactions.
- Attachment of the Fluorobenzyl Group : Via nucleophilic substitution.
- Formation of the Urea Linkage : Final reaction with an isocyanate or similar reagent .
The biological activity of this compound primarily involves its interaction with specific molecular targets. It may modulate enzyme or receptor activity, leading to various physiological effects. Research indicates that this compound could be effective in treating autoimmune diseases by acting as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), which is crucial in regulating Th17 cells .
Pharmacological Studies
Recent studies have demonstrated that derivatives of tetrahydroquinoline, including this compound, exhibit significant pharmacological properties:
- Bioavailability : The compound has shown improved oral bioavailability compared to related compounds, making it a candidate for therapeutic applications .
- Efficacy in Animal Models : In mouse models, it has been effective in treating conditions such as psoriasis and rheumatoid arthritis at lower doses without adverse effects .
Table 1: Summary of Biological Activities
Case Study: Efficacy Against Psoriasis
In a controlled study involving psoriasis models in mice, the compound exhibited significant therapeutic effects with minimal side effects. The study highlighted its potential as a safer alternative to existing treatments .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-(4-Fluorobenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a fluorobenzyl isocyanate derivative with a sulfonylated tetrahydroquinoline intermediate. Key steps include:
- Protection of the tetrahydroquinoline nitrogen using phenylsulfonyl groups to prevent side reactions (e.g., via sulfonylation with phenylsulfonyl chloride under basic conditions).
- Urea formation via reaction with 4-fluorobenzyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature.
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of tetrahydroquinoline to isocyanate) and using catalysts like triethylamine to improve yields (>75%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of:
- X-ray crystallography to resolve torsional angles (e.g., 47.0–56.4° for heterocyclic ring conformations) and hydrogen-bonding patterns (e.g., O—H⋯O/N—H⋯O interactions) .
- Spectroscopic techniques :
- ¹H/¹³C NMR to verify fluorobenzyl (δ ~4.5 ppm for CH₂) and sulfonyl group integration.
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 476.18).
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodology : Prioritize enzyme inhibition or receptor-binding assays:
- Kinase inhibition assays (IC₅₀ determination) using fluorescence polarization.
- Cellular viability assays (e.g., MTT) to assess cytotoxicity in cancer cell lines.
- Data interpretation : Compare results against reference compounds in patent literature (e.g., IC₅₀ values in Table 1 of pharmacological studies) .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy studies be resolved?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation (e.g., via LC-MS/MS). Poor solubility or rapid hepatic clearance may explain discrepancies.
- Dose-response recalibration : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values.
- Reference : Pharmacopeial data for structurally related urea derivatives (e.g., pimavanserin’s ACP-103 trials) suggest route-dependent efficacy variations .
Q. What strategies are effective for Structure-Activity Relationship (SAR) studies targeting the tetrahydroquinoline moiety?
- Methodology :
- Systematic substitution : Replace the phenylsulfonyl group with adamantyl or morpholine derivatives (e.g., as in Example 24 of patent data) to assess steric/electronic effects .
- Functional group modulation : Introduce electron-withdrawing groups (e.g., nitro) at the tetrahydroquinoline 7-position to enhance receptor affinity.
- Data analysis : Correlate IC₅₀ shifts (e.g., 10 nM to 500 nM) with substituent Hammett constants.
Q. How can crystallographic data resolve ambiguities in molecular conformation under physiological conditions?
- Methodology :
- Temperature-dependent crystallography : Compare torsional angles (e.g., 33.3–56.4° for heterocyclic rings) at 295 K vs. 100 K to assess flexibility .
- Solvent inclusion studies : Co-crystallize with DMSO or water to mimic cellular environments and observe hydrogen-bonding adaptations (e.g., R42(8) motifs) .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Methodology :
- Forced degradation : Expose the compound to heat (40°C), light, and acidic/basic conditions.
- HPLC-DAD/ELSD : Monitor sulfonamide cleavage (retention time ~8.2 min) or urea hydrolysis (new peak at ~3.5 min).
- Mass fragmentation patterns : Identify m/z 123.05 (fluorobenzyl fragment) and m/z 353.10 (tetrahydroquinoline-sulfonyl residue) .
Data Contradiction Analysis
Q. How should researchers address conflicting IC₅₀ values reported across different assay platforms?
- Resolution strategy :
- Assay standardization : Use a common positive control (e.g., staurosporine for kinase assays) to normalize inter-lab variability.
- Buffer optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions.
- Reference : Patent examples show ±15% variability in IC₅₀ when switching from fluorescence-based to radiometric assays .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating neuroprotective effects given the compound’s structural similarity to pimavanserin?
- Design :
- Rodent models of Parkinson’s disease psychosis : Assess dopamine receptor antagonism (D₂/D₃) via locomotor activity tests.
- Dosing : 1–10 mg/kg orally, referencing pimavanserin’s ACP-103 trials for schizophrenia .
- Endpoint analysis : Measure reduction in hallucination-like behaviors (e.g., prepulse inhibition deficits).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
